molecular formula C9H18O3 B13939206 2-t-Butyl-2-methyl-1,3-dioxolane-4-methanol CAS No. 63979-50-0

2-t-Butyl-2-methyl-1,3-dioxolane-4-methanol

Cat. No.: B13939206
CAS No.: 63979-50-0
M. Wt: 174.24 g/mol
InChI Key: BBWWZOFDJOJRFA-UHFFFAOYSA-N
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Description

2-t-Butyl-2-methyl-1,3-dioxolane-4-methanol is an organic compound with the molecular formula C8H16O3. It is a member of the dioxolane family, which are cyclic acetals derived from aldehydes and ketones. This compound is notable for its unique structure, which includes a dioxolane ring substituted with a tert-butyl and a methyl group, as well as a methanol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-t-Butyl-2-methyl-1,3-dioxolane-4-methanol typically involves the acetalization of a carbonyl compound with ethylene glycol in the presence of an acid catalyst. The reaction conditions often include:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, industrial processes may employ more robust catalysts and optimized reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-t-Butyl-2-methyl-1,3-dioxolane-4-methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-t-Butyl-2-methyl-1,3-dioxolane-4-methanol has several scientific research applications, including:

Mechanism of Action

The mechanism by which 2-t-Butyl-2-methyl-1,3-dioxolane-4-methanol exerts its effects involves its ability to form stable cyclic acetals. This stability allows it to protect sensitive functional groups during chemical reactions. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-t-Butyl-2-methyl-1,3-dioxolane-4-methanol is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity. Its stability as a cyclic acetal and its ability to undergo various chemical transformations make it valuable in both research and industrial applications.

Properties

CAS No.

63979-50-0

Molecular Formula

C9H18O3

Molecular Weight

174.24 g/mol

IUPAC Name

(2-tert-butyl-2-methyl-1,3-dioxolan-4-yl)methanol

InChI

InChI=1S/C9H18O3/c1-8(2,3)9(4)11-6-7(5-10)12-9/h7,10H,5-6H2,1-4H3

InChI Key

BBWWZOFDJOJRFA-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC(O1)CO)C(C)(C)C

Origin of Product

United States

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